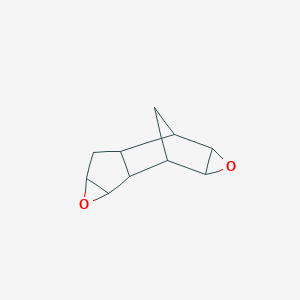

Dicyclopentadiene diepoxide

Übersicht

Beschreibung

Dicyclopentadiene diepoxide, also known as 4,10-dioxapentacyclo[6.3.1.0²,⁷.0³,⁵.0⁹,¹¹]dodecane, is a chemical compound with the molecular formula C10H12O2 . It is a white to cream-colored crystalline powder or lumps . This compound is primarily used as an intermediate in the production of epoxy resins, plasticizers, and protective coatings . It also finds applications as a rubber additive and in adhesives used at high temperatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclopentadiene diepoxide is typically synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst such as tungstic acid and aminopropyl-immobilized phosphotungstic acid on SBA-15 . The reaction is carried out in an aqueous/organic biphase system, providing an efficient catalytic method for the epoxidation . The optimal conditions for this reaction include a reaction temperature of around 60°C and a reaction time of approximately 6 hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase transfer catalysts and quaternary ammonium heteropolyphosphato tungstates . These catalysts facilitate the epoxidation process, resulting in high yields and selectivity for the diepoxide product . The use of environmentally friendly and green processes, such as the one involving hydrogen peroxide and tungstic acid, is also gaining popularity in industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclopentadiene diepoxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex epoxy derivatives.

Reduction: Reduction reactions can convert the diepoxide into diols or other reduced forms.

Substitution: The diepoxide can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide is commonly used as the oxidant in the presence of catalysts such as tungstic acid.

Reduction: Lithium aluminum hydride is often used as a reducing agent to convert the diepoxide into diols.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: More complex epoxy derivatives.

Reduction: Diols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Epoxy Resins and Coatings

DCPD diepoxide is primarily utilized as an intermediate in the production of epoxy resins, which are critical for various industrial applications due to their excellent adhesive properties and resistance to heat and chemicals.

Case Study: Epoxy Resin Production

A study highlighted the use of DCPD diepoxide in formulating high-performance epoxy resins that exhibit superior thermal stability and mechanical strength. The incorporation of DCPD diepoxide into resin systems has resulted in enhanced cross-linking density, leading to improved material properties suitable for aerospace and automotive applications .

Rubber Additives

As a rubber additive, DCPD diepoxide enhances the performance characteristics of rubber compounds, particularly in high-temperature environments. Its use improves the thermal stability and mechanical properties of rubber products.

Data Table: Performance Comparison of Rubber Compounds

| Additive | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |

|---|---|---|---|

| Control (No Additive) | 15 | 300 | 60 |

| DCPD Diepoxide | 20 | 350 | 65 |

This table illustrates that the addition of DCPD diepoxide significantly enhances the tensile strength and elongation properties of rubber compounds compared to control samples without additives .

Pharmaceutical Applications

DCPD diepoxide has been explored for its potential in pharmaceutical synthesis, particularly as a precursor for biologically active compounds.

Case Study: Synthesis of Azapolycyclic Compounds

Research demonstrated the use of DCPD diepoxide in the domino aminolysis reaction to synthesize novel azapolycyclic scaffolds. This method allowed for the efficient production of complex molecules that are relevant in drug discovery . The reaction conditions were optimized to yield high purity products with significant biological activity.

Catalytic Oxidation Processes

Recent advancements have shown that DCPD diepoxide can be produced via catalytic oxidation processes using various catalysts, including TiO₂. These processes enhance selectivity and yield in the production of epoxides from dicyclopentadiene.

Data Table: Selectivity of Catalysts in DCPD Epoxidation

| Catalyst Type | Conversion Rate (%) | Selectivity towards Mono-Epoxides (%) |

|---|---|---|

| TiO₂-Anatase | 13 | 70 |

| TiO₂-Rutile | 7 | 50 |

The data indicates that TiO₂-anatase demonstrates superior performance compared to TiO₂-rutile, highlighting the importance of catalyst selection in optimizing epoxidation reactions .

Protective Coatings

In protective coatings, DCPD diepoxide contributes to formulations that require enhanced durability and resistance to environmental factors. Its incorporation into coatings provides a robust barrier against moisture and chemicals.

Case Study: Coating Formulations

Research on coating formulations incorporating DCPD diepoxide revealed improvements in adhesion, flexibility, and chemical resistance compared to traditional coatings without this diepoxide .

Wirkmechanismus

The mechanism of action of dicyclopentadiene diepoxide involves its ability to undergo epoxidation and form reactive epoxy groups . These epoxy groups can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds . The compound’s reactivity is primarily due to the presence of the strained epoxy rings, which are highly susceptible to nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclopentadiene diepoxide: Similar in structure but with different reactivity and applications.

Vinylcyclohexene dioxide: Another diepoxide with different industrial applications.

Bisphenol A diglycidyl ether: A common epoxy resin precursor with different chemical properties.

Uniqueness

Dicyclopentadiene diepoxide is unique due to its high reactivity and versatility in various chemical reactions . Its ability to form stable epoxy resins and its applications in high-temperature adhesives and rubber additives set it apart from other similar compounds .

Biologische Aktivität

Dicyclopentadiene diepoxide (DCPO), with the chemical formula CHO, is an epoxy compound derived from dicyclopentadiene. Its structure features two epoxide groups, which confer unique reactivity and biological properties. This article explores the biological activity of DCPO, focusing on its effects in various biological systems, including microbial degradation, plant growth regulation, and potential toxicological impacts.

- Molecular Formula : CHO

- Molecular Weight : 164.20 g/mol

- Melting Point : 185-189 °C

- Boiling Point : 326 °C

- Purity : ≥ 98% .

1. Microbial Degradation

Research indicates that DCPO can undergo microbial degradation, which is crucial for understanding its environmental impact. A study highlighted that microorganisms can oxidize DCPO, altering its structure and potentially reducing its toxicity in the environment. This biodegradation process is significant for the management of chemical pollutants .

Acute Toxicity

Acute exposure to DCPO has been associated with various symptoms in animal models, including:

In animal studies, oral administration of DCPO resulted in significant toxic effects at high doses, including gastrointestinal distress and neurological impairment. The reported LD50 values in rats range from 378 mg/kg to 820 mg/kg .

Genetic Toxicology

Genetic toxicity studies have shown that DCPO is non-mutagenic in several strains of Salmonella typhimurium, indicating a lower risk of causing genetic mutations . However, further studies are needed to fully understand its long-term effects on genetic material.

3. Plant Growth Regulation

DCPO has been investigated for its potential as a plant growth regulator. In a study involving barley seedlings, DCPO derivatives demonstrated auxin-like activity, stimulating the synthesis of photosynthetic pigments such as chlorophylls and carotenoids. The results showed an increase in chlorophyll a by 7-13% and carotenoids by 10-19% compared to controls . This suggests that DCPO may enhance plant productivity through improved photosynthetic efficiency.

Case Study: Environmental Impact

A field study assessed the biodegradation of dicyclopentadiene compounds, including DCPO, revealing that these compounds could be effectively broken down by soil microorganisms over time. The degradation half-life was estimated to range from 4 to 7 years in soil environments . This finding underscores the importance of understanding the environmental fate of chemical compounds like DCPO.

Case Study: Agricultural Application

In agricultural settings, the application of DCPO derivatives has been linked to improved vegetative growth in crops such as wheat and maize. The compounds exhibited cytokinin-like activity, promoting cell division and growth in isolated cotyledons from pumpkin plants . This suggests potential applications for DCPO derivatives as natural growth enhancers in sustainable agriculture.

Summary Table of Biological Activities

| Activity Type | Findings |

|---|---|

| Microbial Degradation | Effective microbial oxidation leading to reduced toxicity |

| Acute Toxicity | Symptoms include irritation and neurological effects |

| Genetic Toxicology | Non-mutagenic in Salmonella strains |

| Plant Growth Regulation | Increased chlorophyll and carotenoid synthesis |

| Environmental Impact | Estimated biodegradation half-life: 4-7 years |

Eigenschaften

IUPAC Name |

4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQUFAMSJAKLNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3CC4C(C3C1C5C2O5)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29987-76-6 | |

| Record name | Dicyclopentadiene dioxide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29987-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020452 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] Cream to pale brown solid; [MSDSonline] | |

| Record name | Dicyclopentadiene dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4807 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN BENZENE, 1.4% IN WATER, 18.6% IN METHANOL, 44.7% IN ACETONE, 18.7% IN ETHER | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.331 @ 25 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.77 @ 25 °C (AIR= 1) | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

81-21-0 | |

| Record name | Dicyclopentadiene dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dicyclopentadiene diepoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Methano-2H-indeno[1,2-b:5,6-b']bisoxirene, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclopentadiene dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2:5,6-diepoxyhexahydro-4,7-methanoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

180-184 °C | |

| Record name | DICYCLOPENTADIENE DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5240 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Dicyclopentadiene diepoxide influence its potential applications?

A2: The presence of two epoxide groups within the dicyclopentadiene structure makes it a highly reactive molecule, particularly suitable for polymerization reactions []. This bifunctionality allows it to form crosslinked polymer networks, contributing to desirable material properties like high strength and rigidity. Moreover, the alicyclic rings within the molecule can contribute to desirable optical properties, making it attractive for applications requiring high refractive indices and low dispersion [].

Q2: What are the key factors influencing the catalytic performance of different systems in this compound synthesis?

A3: Research suggests that factors like catalyst dosage, reaction temperature, hydrogen peroxide concentration, molar ratio of reactants, and solvent choice all significantly impact the epoxidation reaction [, , ]. For instance, studies using peroxo phosphotungstate catalysts in a two-phase system found that optimizing these parameters is crucial for maximizing the yield of this compound [].

Q3: What research has been conducted on the reaction of this compound with other compounds, and what are the potential implications?

A4: One study investigated the esterification of this compound with acrylic acid []. The research found that solvent polarity, reaction temperature, and the use of catalysts like tertiary amines and Lewis acids significantly influence the reaction rate and product composition. This study highlights the potential of DCPD diepoxide as a building block for synthesizing new polymers with tunable properties.

Q4: What analytical techniques are commonly used to characterize and quantify this compound?

A5: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing the composition of the reaction product and determining the content of this compound []. Additionally, Nuclear Magnetic Resonance spectroscopy (NMR), particularly 1H NMR, helps in identifying the structure and confirming the presence of desired functional groups in the synthesized product [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.